3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea
Description
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12-2-6-14(7-3-12)26(24,25)20-17(23)18-10-11-21-16(22)9-8-15(19-21)13-4-5-13/h2-3,6-9,13H,4-5,10-11H2,1H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKRTWHYUPJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea can be achieved through a multi-step process involving the following key steps:
Formation of the pyridazinone moiety: This can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyridazinone with a cyclopropyl halide in the presence of a base such as potassium carbonate.
Formation of the sulfonylurea group: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent for various diseases due to its unique structure.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic assays, and cellular studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs include pyridazinone derivatives with sulfonate esters, sulfonamides, or urea moieties. Key comparisons are summarized below:
Table 1: Comparison of Structural and Functional Attributes
Key Observations :
- Cyclopropyl vs.
- Urea vs. Sulfonate Esters : The urea moiety enables stronger hydrogen-bonding interactions with biological targets compared to sulfonate esters, which are more polar and may limit membrane permeability.
- Tosyl vs. Other Sulfonyl Groups : The 4-methylbenzenesulfonyl group balances lipophilicity and electronic effects, contrasting with nitrobenzenesulfonyl derivatives (e.g., higher electron-withdrawing effects) .
Biological Activity
3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-(4-methylbenzenesulfonyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C17H20N4O3
- Molecular Weight : 324.37 g/mol
- CAS Number : 2034423-11-3
The compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The presence of the pyridazinone core and sulfonamide group suggests potential for enzyme inhibition and modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may also interact with specific receptors, modulating their activity, which can influence cellular signaling pathways.
Biological Activity
Research indicates that this compound has a broad spectrum of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, potentially through the inhibition of tumor growth and induction of apoptosis.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The unique structure may confer activity against certain bacterial strains.
Comparative Studies
A comparison with structurally similar compounds has been conducted to elucidate the unique biological properties of this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid | Contains a propanoic acid moiety | Anti-inflammatory |
| 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-[1,2,4]triazine | Incorporates triazine structure | Enhanced cytotoxicity in cancer models |
Study 1: Anticancer Activity
In a recent study involving various pyridazinone derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The IC50 was determined to be approximately 150 nM, indicating potent activity compared to other derivatives.
Study 2: Anti-inflammatory Properties
Another investigation highlighted the compound's ability to reduce TNF-alpha levels in LPS-stimulated macrophages. This suggests that it could be beneficial in treating inflammatory diseases.
Future Directions
The unique structural characteristics of this compound warrant further investigation into its pharmacological properties. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
